2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydroimidazole core substituted with a 4-bromophenylmethylsulfanyl group at position 2 and a 2-(trifluoromethyl)benzoyl group at position 1.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N2OS/c19-13-7-5-12(6-8-13)11-26-17-23-9-10-24(17)16(25)14-3-1-2-4-15(14)18(20,21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLNYZONPDKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol group.
Attachment of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is attached through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Phenyl Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromophenyl and sulfanyl groups can participate in various molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazole Derivatives
a) 2-{(2-Fluorophenyl)methylsulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
- Key Difference : Fluorine replaces bromine on the phenyl ring.
- Impact : Fluorine’s smaller size and higher electronegativity reduce steric hindrance but may weaken halogen bonding compared to bromine. This could alter receptor affinity in therapeutic applications .
b) 2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole (CAS: 1226436-82-3)
- Key Features : Contains a trifluoromethoxy (OCF₃) group instead of CF₃.
- The additional bromophenyl group at position 5 may enhance π-π stacking in protein binding .
c) 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~449.2* | Not reported | CF₃, Br, sulfanyl, benzoyl |
| 2-{(2-Fluorophenyl)methylsulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole | ~431.3* | Not reported | CF₃, F, sulfanyl, benzoyl |
| 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | 449.4 | 152–154 | Br, pentyl, diphenyl |
| 2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole (E13) | 225.1 | 136–138 | Br, dihydroimidazole |
*Calculated based on molecular formulas.
- Spectroscopy :
- IR : Sulfanyl (C–S) stretches appear near 700 cm⁻¹. Aromatic C–H and C=C stretches are observed at ~3000–3100 cm⁻¹ and ~1600 cm⁻¹, respectively .
- NMR : Aromatic protons from bromophenyl (δ ~7.3–7.5 ppm) and benzoyl groups (δ ~7.6–8.1 ppm) are characteristic. The CF₃ group causes deshielding in adjacent protons .
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a novel derivative of the imidazole class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14BrF3N2S
- Molecular Weight : 397.25 g/mol
- CAS Number : [insert CAS number if available]
The structure showcases a complex arrangement involving a bromophenyl moiety and a trifluoromethylbenzoyl group attached to the imidazole ring. This unique configuration may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that various imidazole derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound's structural features may enhance its interaction with bacterial cell membranes, leading to increased permeability and ultimately cell death .
Antiparasitic Effects
Imidazole derivatives have also shown promise in antiparasitic applications. Compounds similar to the one in focus have been evaluated for their efficacy against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis. The biological activity is often correlated with lipophilicity and redox potential, suggesting that modifications in chemical structure can significantly influence efficacy .
The mechanism through which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity : The presence of the sulfanyl group may play a crucial role in inhibiting thiol-dependent enzymes, which are vital for various cellular processes.
- Disruption of Cellular Membranes : The hydrophobic interactions facilitated by the bromophenyl and trifluoromethyl groups can disrupt bacterial membranes, leading to cell lysis.
- Interference with Metabolic Pathways : By mimicking natural substrates or cofactors, the compound may interfere with essential metabolic pathways in pathogens.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction efficiency be improved?
- Methodology :
- Sonocatalyzed synthesis : Ultrasonic irradiation (20–40 kHz) enhances reaction rates for imidazole core formation, reducing reaction times by 30–50% compared to conventional heating .
- Multi-step condensation : Utilize 4-bromobenzyl mercaptan and 2-(trifluoromethyl)benzoyl chloride in a one-pot, three-component reaction under nitrogen atmosphere. Monitor intermediates via TLC (silica gel GF254, ethyl acetate/hexane = 1:3) .
- Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for thiol:carbonyl) and use anhydrous solvents (DMF or THF) to minimize side products .
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodology :
- IR spectroscopy : Identify key functional groups:
- Sulfanyl (C–S) : ~650–700 cm⁻¹.
- Trifluoromethyl (CF₃) : ~1150–1250 cm⁻¹ (C–F stretch) .
- NMR analysis :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), dihydroimidazole CH₂ (δ 3.8–4.2 ppm) .
- ¹³C NMR : Benzoyl carbonyl (δ ~165 ppm), CF₃ (δ ~120 ppm, quartet) .
- Elemental analysis : Validate purity (e.g., C: 54.3%, H: 3.2%, N: 7.1%) with ≤0.3% deviation from theoretical values .
Q. What methods are recommended for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolytic cleavage of the sulfanyl group .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and predict regioselectivity?
- Methodology :
- Reaction path search : Apply density functional theory (DFT, B3LYP/6-31G*) to map energy profiles for imidazole cyclization .
- Solvent effects : Use COSMO-RS simulations to predict solvation energies in DMF vs. THF, correlating with experimental yields .
- AI-driven optimization : Train neural networks on historical reaction data (e.g., temperature, solvent polarity) to recommend optimal conditions .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
- Methodology :
- Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) to detect conformational flexibility in the dihydroimidazole ring .
- X-ray crystallography : Resolve ambiguities by determining crystal structure (e.g., CCDC deposition) to confirm substituent orientation .
- DFT-NMR comparison : Calculate chemical shifts at the MP2/cc-pVTZ level and compare with experimental data .
Q. What strategies improve bioactivity through structural modifications?
- Methodology :
- Pharmacophore modeling : Replace the 4-bromophenyl group with 4-fluorophenyl to enhance metabolic stability while retaining potency .
- Molecular docking : Use AutoDock Vina to screen derivatives against cytochrome P450 (PDB: 1TQN); prioritize compounds with ∆G ≤ −8 kcal/mol .
- SAR studies : Synthesize analogs with varied sulfanyl substituents (e.g., methyl vs. benzyl) and assay for IC₅₀ in enzyme inhibition .
Q. What safety protocols are critical for handling hazardous intermediates (e.g., 4-bromobenzyl mercaptan)?
- Methodology :
- PPE : Use nitrile gloves, face shields, and fume hoods (≥0.5 m/s airflow) to prevent dermal/ocular exposure .
- Waste disposal : Quench residual thiols with 10% NaOCl solution before aqueous neutralization .
- Emergency response : For spills, adsorb with vermiculite and treat with 5% KMnO₄ to oxidize sulfhydryl compounds .
Q. How to design experiments for studying metabolic pathways or environmental degradation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
